Rosinidin

Description

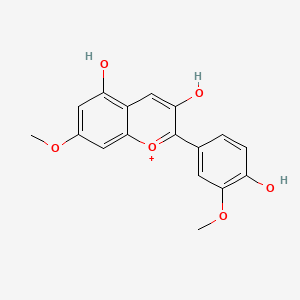

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

4092-64-2 |

|---|---|

Formule moléculaire |

C17H15ClO6 |

Poids moléculaire |

350.7 g/mol |

Nom IUPAC |

2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromenylium-3,5-diol;chloride |

InChI |

InChI=1S/C17H14O6.ClH/c1-21-10-6-13(19)11-8-14(20)17(23-15(11)7-10)9-3-4-12(18)16(5-9)22-2;/h3-8H,1-2H3,(H2-,18,19,20);1H |

Clé InChI |

RMNPUKCUBWPUTH-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C=C3)O)OC)O)O |

SMILES canonique |

COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C=C3)O)OC)O)O.[Cl-] |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Rosinidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosinidin, an O-methylated anthocyanidin, is a naturally occurring pigment with demonstrated antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, methods for its extraction and quantification, and an exploration of its role in biological signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development and natural product chemistry.

Introduction

This compound is a specific type of anthocyanidin, a class of flavonoids responsible for many of the red, purple, and blue colors seen in plants. Chemically, it is a derivative of cyanidin, featuring methoxy groups that influence its stability and biological activity. The potential therapeutic applications of this compound, particularly in mitigating oxidative stress and inflammation, have made it a subject of increasing interest in the scientific community. Understanding its natural distribution is the first step toward harnessing its potential.

Natural Sources of this compound

The known natural occurrences of this compound are relatively limited, with two plant species being the primary sources.

Catharanthus roseus

The most well-documented source of this compound is the flower of Catharanthus roseus, commonly known as the Madagascar periwinkle.[1][2] Specifically, certain cultivars with orange-red flowers, such as 'Equator Deep Apricot', have been found to contain significant amounts of this compound, where it exists predominantly in a glycosidic form.[1][2]

Primula rosea

Primula rosea, or the rosy primrose, is another plant species identified as a natural source of this compound, albeit in lower concentrations compared to Catharanthus roseus.[3] The pigment contributes to the characteristic color of its flowers.

Quantitative Data on this compound Content

While this compound has been identified as a major anthocyanin in specific cultivars of Catharanthus roseus, precise quantitative data in the form of mg/g of plant material is not extensively available in the current literature. The concentration of this compound and its glycosides can vary significantly based on the plant cultivar, growing conditions, and the developmental stage of the flower.

Table 1: Qualitative and Semi-Quantitative Data on this compound in Natural Sources

| Plant Species | Plant Part | This compound Form | Relative Abundance | Citation |

| Catharanthus roseus cv 'Equator Deep Apricot' | Flowers | This compound 3-O-[6-O-(alpha-rhamnopyranosyl)-beta-galactopyranoside] | Major anthocyanin | [1][2] |

| Primula rosea | Flowers | This compound | Present | [3] |

Further research employing standardized quantitative methods is necessary to establish definitive concentration ranges of this compound in these and other potential plant sources.

Experimental Protocols

The following sections detail methodologies for the extraction and quantification of this compound from plant materials, based on established protocols for anthocyanin analysis.

Extraction of this compound Glycosides from Catharanthus roseus Flowers

This protocol is a composite method based on common techniques for anthocyanin extraction from plant tissues.

Materials:

-

Fresh or freeze-dried Catharanthus roseus flower petals

-

Methanol containing 0.1% HCl (v/v)

-

Liquid nitrogen

-

Mortar and pestle

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) C18 cartridges

Procedure:

-

Sample Preparation: Freeze fresh flower petals in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Suspend the powdered plant material in methanol with 0.1% HCl at a 1:10 (w/v) ratio. Sonicate the mixture for 30 minutes in an ultrasonic bath, followed by agitation on a shaker for 2 hours at room temperature in the dark.

-

Clarification: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. Decant and collect the supernatant.

-

Solvent Evaporation: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Purification (Optional): For cleaner samples, the concentrated extract can be passed through a pre-conditioned C18 SPE cartridge. Wash the cartridge with water to remove sugars and other polar impurities, then elute the anthocyanins with acidified methanol.

Quantification of this compound by UPLC-MS/MS

This section outlines a general procedure for the quantitative analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique.

Instrumentation:

-

UPLC system with a photodiode array (PDA) detector

-

Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm)

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A typical gradient would start with a low percentage of B, gradually increasing to elute more hydrophobic compounds. An example gradient is: 0-1 min, 5% B; 1-8 min, 5-40% B; 8-9 min, 40-95% B; 9-10 min, 95% B; 10-12 min, 5% B.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its glycosides would be monitored. For this compound (aglycone), the precursor ion [M+H]+ would be m/z 315. The specific product ions would need to be determined by infusion of a standard or from literature data.

-

Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from authentic standards of this compound or its glycosides.

Signaling Pathways and Biological Activity

This compound exhibits notable antioxidant and anti-inflammatory activities, which are mediated through its interaction with several key signaling pathways.

Anti-Inflammatory Pathway

This compound has been shown to exert anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][4] In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound can inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[1][4]

Antioxidant and Cytoprotective Pathway

The antioxidant effects of this compound are, in part, mediated by the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[1] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). By activating Nrf2, this compound enhances the cellular defense against oxidative damage.

Apoptotic Pathway Modulation

This compound has also been implicated in the modulation of apoptosis, or programmed cell death, through its effects on the caspase cascade.[1] Specifically, it has been shown to inhibit the expression of caspase-3, a key executioner caspase in the apoptotic pathway. By downregulating caspase-3, this compound can protect cells from undergoing apoptosis in response to certain stimuli.

Conclusion

This compound is a promising natural compound with limited but well-defined botanical sources, primarily the flowers of Catharanthus roseus and Primula rosea. While its antioxidant and anti-inflammatory properties are increasingly understood at the molecular level, there is a clear need for more extensive quantitative analysis to determine its concentration in these plants. The development and validation of standardized extraction and quantification protocols are crucial for advancing research into the therapeutic potential of this compound. This guide provides a foundational overview to support such future investigations.

References

An In-depth Technical Guide to Rosinidin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosinidin is an O-methylated anthocyanidin, a subclass of flavonoids, which are naturally occurring plant pigments. As a derivative of cyanidin, this compound is characterized by the presence of methoxy groups on its core structure, which influences its chemical properties and biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, natural sources, biosynthesis, and known biological activities of this compound, with a focus on its potential applications in research and drug development.

Chemical Structure and Identification

This compound is structurally a derivative of the flavylium cation, which forms the core of all anthocyanidins. Its unique structure arises from the specific pattern of hydroxylation and methylation on the phenyl rings.

IUPAC Name: 2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-chromenylium-3,5-diol[1]

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 4092-64-2 | [1][2] |

| Molecular Formula | C₁₇H₁₅O₆⁺ | [3][4] |

| Molecular Weight | 315.30 g/mol | [3][4] |

| InChI | InChI=1S/C17H14O6/c1-21-10-6-13(19)11-8-14(20)17(23-15(11)7-10)9-3-4-12(18)16(5-9)22-2/h3-8H,1-2H3,(H2-,18,19,20)/p+1 | [5] |

| InChIKey | GNONHFYAESLOCB-UHFFFAOYSA-O | [5] |

| Canonical SMILES | COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C=C3)O)OC)O)O | [1] |

| Synonyms | Rosinidine, 3,4′,5-Trihydroxy-3′,7-dimethoxyflavylium | [1][2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its extraction, purification, and formulation in potential therapeutic applications. While specific experimental data for this compound is limited, properties can be inferred from its structural class.

Table 2: Physicochemical Properties of this compound

| Property | Value | Remarks |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Varies based on the solvent. Generally soluble in polar organic solvents like methanol and ethanol, and sparingly soluble in water. | The stability and solubility can be influenced by the solvent and pH.[2] |

| Stability | Stability is dependent on pH, temperature, and light exposure. Anthocyanins are generally more stable in acidic conditions. | The stability of related anthocyanins like cyanidin 3-sophoroside is pH and temperature-dependent.[6] |

| pKa | Data not available | - |

| LogP | Data not available | - |

Spectral Data for Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons on the A and B rings, as well as singlets for the two methoxy groups. The chemical shifts of the aromatic protons would be influenced by the positions of the hydroxyl and methoxy substituents.

-

¹³C-NMR: The carbon NMR spectrum would display signals for the 17 carbon atoms in the this compound structure. The chemical shifts of the carbons in the aromatic rings and the flavylium cation core would be characteristic of the anthocyanidin skeleton, with specific shifts for the methoxy-substituted carbons.

4.2. Infrared (FTIR) Spectroscopy The FTIR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3600-3200 cm⁻¹ would indicate the presence of O-H stretching vibrations from the hydroxyl groups. Aromatic C-H stretching would appear around 3100-3000 cm⁻¹. Bands corresponding to C=C stretching of the aromatic rings would be observed in the 1600-1450 cm⁻¹ region. C-O stretching vibrations from the ether and hydroxyl groups would be present in the 1300-1000 cm⁻¹ range.

4.3. UV-Visible (UV-Vis) Spectroscopy Anthocyanidins typically exhibit two major absorption bands in the UV-Vis spectrum. For this compound, one band would be expected in the UV region (around 280 nm), and a second, stronger band in the visible region (around 520-540 nm), which is responsible for its color. The exact λmax would be dependent on the solvent and pH.

4.4. Mass Spectrometry (MS) Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

-

ESI-MS: Electrospray ionization mass spectrometry would show a prominent molecular ion peak [M]⁺ corresponding to the molecular weight of the this compound cation (m/z 315.09).

-

ESI-MS/MS: Tandem mass spectrometry would reveal characteristic fragmentation patterns. The radical loss of a methyl group (CH₃) is a common fragmentation for methoxylated flavonoids.[3][7][8][9] Other fragments would arise from the cleavage of the heterocyclic ring, providing structural information.[10][11]

Natural Sources and Biosynthesis

5.1. Natural Sources this compound is found as a pigment in the flowers of several plant species, including:

5.2. Biosynthesis this compound is synthesized via the flavonoid branch of the phenylpropanoid pathway. The core anthocyanidin structure is formed from the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA. The specific biosynthesis of this compound involves the methylation of its precursor, cyanidin. This methylation is catalyzed by specific O-methyltransferase (OMT) enzymes.

Caption: General biosynthetic pathway of this compound from Phenylalanine.

The final step in the biosynthesis of this compound is the methylation of cyanidin at the 3' and 7' positions. This reaction is catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[12] The characterization of these specific enzymes in this compound-producing plants is an area of ongoing research.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, making it a compound of interest for further investigation in drug development.

6.1. Antioxidant Activity Like many flavonoids, this compound possesses antioxidant properties. It can scavenge free radicals, thereby potentially mitigating oxidative stress-related cellular damage.[13]

6.2. Anti-inflammatory Activity this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory mediators.[13] One of the key mechanisms is the inhibition of nitric oxide (NO) production in activated macrophages.[14][15][16][17]

References

- 1. GSRS [precision.fda.gov]

- 2. CAS 4092-64-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C17H15O6+ | CID 441777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. benchchem.com [benchchem.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry[v1] | Preprints.org [preprints.org]

- 12. maxapress.com [maxapress.com]

- 13. Buy this compound | 4092-64-2 [smolecule.com]

- 14. dovepress.com [dovepress.com]

- 15. Inhibition of nitric oxide biosynthesis by anthocyanin fraction of blackberry extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The antioxidant activity and nitric oxide production of extracts obtained from the leaves of Chenopodium quinoa Willd - PMC [pmc.ncbi.nlm.nih.gov]

Rosinidin: A Technical Guide to Its Discovery, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosinidin, a naturally occurring O-methylated anthocyanidin, has garnered significant scientific interest due to its diverse and potent biological activities. First identified as a floral pigment, research has unveiled its potential as a therapeutic agent, demonstrating notable antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic properties. This technical guide provides a comprehensive overview of the discovery and historical research of this compound, detailing its physicochemical properties, isolation and synthesis methodologies, and mechanisms of action. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. Furthermore, this guide visualizes the complex signaling pathways modulated by this compound, offering a deeper understanding of its molecular interactions.

Introduction

This compound is an O-methylated anthocyanidin, a subclass of flavonoids, that was first identified as a pigment in the flowers of Catharanthus roseus and at lower concentrations in Primula rosea.[1] Its chemical structure, characterized by a specific pattern of hydroxyl and methoxy groups on the flavylium backbone, underpins its unique biological activities.[2] Early research focused on its role as a natural colorant. However, subsequent investigations have revealed a spectrum of pharmacological effects, positioning this compound as a promising candidate for drug development. This guide will delve into the scientific journey of this compound, from its initial discovery to the current understanding of its therapeutic potential.

Physicochemical Properties

This compound is structurally derived from cyanidin. Its systematic IUPAC name is 3,5-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-1-benzopyrylium.[1] The presence of hydroxyl and methoxy groups contributes to its antioxidant capacity and its ability to interact with various biological targets.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₅O₆⁺ | [1] |

| Molar Mass | 315.30 g/mol | [1] |

| CAS Number | 4092-64-2 | [1] |

| Appearance | Red to purple pigment | [3] |

Isolation and Synthesis

Natural Isolation

While a highly detailed, step-by-step protocol specifically for the isolation of pure this compound is not extensively documented in readily available literature, a general methodology can be inferred from the extraction of anthocyanins and other alkaloids from Catharanthus roseus. The following is a generalized protocol based on common phytochemical extraction techniques.

Experimental Protocol: General Extraction and Isolation of Anthocyanins from Catharanthus roseus

-

Plant Material Preparation: Fresh flowers of Catharanthus roseus are collected and shade-dried. The dried petals are then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to maceration or Soxhlet extraction with a polar solvent, typically methanol or ethanol, often acidified with a small amount of hydrochloric or acetic acid to stabilize the anthocyanin flavylium cation.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is dissolved in an acidic aqueous solution and partitioned with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. The aqueous layer containing the polar anthocyanins is retained.

-

Column Chromatography: The aqueous extract is then subjected to column chromatography for purification. A variety of stationary phases can be used, including silica gel, Sephadex LH-20, or Amberlite XAD-7. The mobile phase typically consists of a gradient of solvents, such as water, methanol, ethanol, and acidified water, to elute compounds based on their polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound, often by comparison with a known standard.

-

Final Purification: Fractions enriched with this compound are combined, concentrated, and may be subjected to further purification steps like preparative HPLC to obtain the pure compound.

Chemical Synthesis

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied. These primary activities are believed to underpin its therapeutic potential in various disease models.

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress.[4] This activity is attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.

-

Sample Preparation: this compound is dissolved in methanol to prepare a series of concentrations.

-

Reaction: A specific volume of each this compound concentration is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation: The mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is then determined.

Note: Specific IC50 values for this compound in DPPH and ABTS assays were not found in the reviewed literature.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various studies. It can suppress the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[5] This is primarily achieved through the modulation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Experimental Protocol: In Vitro NF-κB Inhibition Assay

-

Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration.

-

Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response and activate the NF-κB pathway.

-

Analysis: The inhibition of NF-κB activation can be assessed by various methods, including:

-

Western Blotting: Measuring the levels of phosphorylated IκBα and the nuclear translocation of the p65 subunit of NF-κB.

-

Reporter Gene Assay: Using a cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.

-

-

Data Analysis: The dose-dependent inhibition of NF-κB activation by this compound is quantified, and an IC50 value can be calculated.

Note: A specific in vitro IC50 value for this compound's NF-κB inhibitory activity was not found in the reviewed literature.

Neuroprotective Effects

This compound has shown promise in protecting against neurodegeneration in animal models. Its neuroprotective effects are linked to its ability to reduce oxidative stress and neuroinflammation in the brain.[4]

Anti-diabetic Potential

Studies in diabetic rat models have indicated that this compound may help manage diabetes. It has been shown to improve blood sugar control and protect pancreatic beta-cells.[5]

Quantitative Data

The following tables summarize the quantitative data from key in vivo studies on the biological activities of this compound.

Table 1: Effects of this compound on Biochemical Parameters in a Rat Model of Parkinson's Disease [4]

| Parameter | Control | Rotenone (0.5 mg/kg) | Rotenone + this compound (10 mg/kg) | Rotenone + this compound (20 mg/kg) |

| IL-6 (pg/mg protein) | 52.3 ± 2.1 | 148.7 ± 4.5 | 98.2 ± 3.8 | 65.4 ± 2.9 |

| TNF-α (pg/mg protein) | 112.8 ± 3.9 | 289.4 ± 6.2 | 195.7 ± 5.1 | 138.6 ± 4.3 |

| NF-κB (relative units) | 1.0 ± 0.1 | 3.8 ± 0.3 | 2.1 ± 0.2 | 1.4 ± 0.1 |

| Nrf2 (relative units) | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.7 ± 0.08 | 0.9 ± 0.1 |

| Dopamine (ng/mg protein) | 15.8 ± 0.7 | 6.2 ± 0.4 | 10.3 ± 0.6 | 13.1 ± 0.8 |

Table 2: Effects of this compound on Biochemical Parameters in a Streptozotocin-Induced Diabetic Rat Model [5]

| Parameter | Normal Control | Diabetic Control | Diabetic + this compound (10 mg/kg) | Diabetic + this compound (20 mg/kg) |

| Blood Glucose (mg/dL) | 98.5 ± 4.2 | 345.8 ± 12.1 | 189.3 ± 9.8 | 125.6 ± 7.5 |

| Serum Insulin (µU/mL) | 14.8 ± 0.9 | 5.2 ± 0.4 | 9.7 ± 0.7 | 12.3 ± 0.8 |

| TNF-α (pg/mL) | 48.2 ± 2.5 | 135.6 ± 6.8 | 89.4 ± 4.7 | 62.1 ± 3.3 |

| IL-6 (pg/mL) | 35.7 ± 1.9 | 112.3 ± 5.4 | 75.8 ± 3.9 | 48.9 ± 2.6 |

Signaling Pathways and Molecular Interactions

This compound exerts its biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

This compound's anti-inflammatory effects are largely attributed to its ability to inhibit the NF-κB signaling pathway. It is proposed that this compound may interfere with the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By preventing IκBα degradation, this compound keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Activation of the Nrf2 Signaling Pathway

This compound's antioxidant effects are linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound is thought to promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.

Conclusion and Future Directions

This compound has emerged from its role as a simple floral pigment to become a compound of significant interest in the field of drug discovery. Its well-documented antioxidant and anti-inflammatory properties, coupled with promising in vivo data in models of neurodegeneration and diabetes, highlight its therapeutic potential. However, to fully realize this potential, further research is imperative.

Future studies should focus on elucidating the precise molecular targets of this compound and obtaining detailed pharmacokinetic and pharmacodynamic profiles. The development of efficient and scalable synthesis methods is crucial for its translation into clinical applications. Furthermore, while preclinical data is encouraging, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in humans. The continued exploration of this fascinating molecule holds the promise of new therapeutic strategies for a range of debilitating diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits NF-κB/ Nrf2/caspase-3 expression and restores neurotransmitter levels in rotenone-activated Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activities of Rosinidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosinidin is an O-methylated anthocyanidin, a type of flavonoid that contributes to the color of various flowers and fruits. Like other anthocyanidins, this compound has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the available in vitro data on the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and potential anticancer effects. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Antioxidant Activity

The antioxidant properties of anthocyanidins are attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. While specific quantitative data for this compound's antioxidant capacity in various in vitro assays is not extensively reported in publicly available literature, its activity can be inferred from studies on similar anthocyanidins.

Data Summary

No specific IC50 values for this compound in DPPH, ABTS, or ORAC assays were found in the reviewed literature. The antioxidant activity is expected to be comparable to other O-methylated anthocyanidins.

| Assay | Analyte | This compound (Predicted Activity) | Reference Compound (Example) |

| DPPH Radical Scavenging | IC50 | Data Not Available | Cyanidin-3-glucoside: ~10-50 µg/mL |

| ABTS Radical Scavenging | IC50 | Data Not Available | Malvidin-3-glucoside: ~5-20 µg/mL |

| Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/g | Data Not Available | Data varies widely based on extract |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

-

Assay Procedure:

-

In a 96-well plate, add various concentrations of this compound to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Workflow for DPPH Assay

Caption: Workflow of the DPPH radical scavenging assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Flavonoids, including anthocyanidins, are known to possess anti-inflammatory properties by modulating key inflammatory pathways. In vitro studies often utilize macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Data Summary

| Assay | Cell Line | Analyte | This compound (Predicted IC50) | Reference Compound (Example) |

| Nitric Oxide (NO) Production | RAW 264.7 | Nitrite | Data Not Available | Quercetin: ~10-30 µM |

| TNF-α Production | RAW 264.7 | TNF-α | Data Not Available | Luteolin: ~5-20 µM |

| IL-6 Production | RAW 264.7 | IL-6 | Data Not Available | Apigenin: ~10-40 µM |

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture medium.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Griess Reaction:

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Determine the IC50 value for the inhibition of NO production.

-

Workflow for Nitric Oxide Production Assay

Caption: Workflow of the in vitro nitric oxide production assay.

Anticancer Activity

The potential of flavonoids to inhibit the growth of cancer cells is an active area of research. In vitro assays such as the MTT assay are commonly used to assess the cytotoxicity of compounds against various cancer cell lines.

Data Summary

No specific IC50 values for this compound against common cancer cell lines like HeLa or MCF-7 were found in the reviewed literature.

| Assay | Cell Line | Parameter | This compound (Predicted IC50) | Reference Compound (Example) |

| MTT Assay | HeLa (Cervical Cancer) | Cell Viability (IC50) | Data Not Available | Quercetin: ~20-100 µM |

| MTT Assay | MCF-7 (Breast Cancer) | Cell Viability (IC50) | Data Not Available | Genistein: ~15-50 µM |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

-

MTT Reaction:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Measurement and Calculation:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, the concentration of this compound that reduces cell viability by 50%.

-

Workflow for MTT Assay

Caption: Workflow of the MTT cell viability assay.

Enzyme Inhibition

Flavonoids are known to inhibit various enzymes involved in different physiological and pathological processes.

Data Summary

No specific IC50 values for this compound's inhibitory activity against tyrosinase, α-amylase, or α-glucosidase were found in the reviewed literature.

| Enzyme | Assay Principle | This compound (Predicted IC50) | Reference Compound (Example) |

| Tyrosinase | Inhibition of DOPAchrome formation | Data Not Available | Kojic Acid: ~5-20 µM |

| α-Amylase | Inhibition of starch hydrolysis | Data Not Available | Acarbose: ~10-100 µg/mL |

| α-Glucosidase | Inhibition of pNPG hydrolysis | Data Not Available | Acarbose: ~50-200 µg/mL |

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This assay measures the inhibition of the enzyme tyrosinase, which is involved in melanin synthesis.

-

Reagent Preparation:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a solution of L-DOPA (substrate) in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add this compound at various concentrations, followed by the tyrosinase solution.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the L-DOPA solution.

-

Measure the increase in absorbance at 475 nm over time.

-

-

Calculation:

-

Calculate the percentage of enzyme inhibition.

-

Determine the IC50 value.

-

Modulation of Signaling Pathways

This compound, like other flavonoids, is thought to exert its biological effects by modulating intracellular signaling pathways. In vivo evidence suggests that this compound can influence the NF-κB, Nrf2, and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In an inflammatory state, NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. This compound is predicted to inhibit this translocation.

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nrf2 pathway is a major regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes. This compound is predicted to activate this protective pathway.

Caption: Predicted activation of the Nrf2 antioxidant pathway by this compound.

Conclusion

The available evidence, primarily from studies on structurally related anthocyanidins and a limited number of in vivo studies on this compound itself, suggests that this compound possesses a range of biological activities in vitro. These include antioxidant, anti-inflammatory, and potential anticancer properties. However, there is a clear need for further research to specifically quantify these activities for this compound and to elucidate the precise molecular mechanisms involved. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting future in vitro studies on this promising natural compound. Researchers are encouraged to perform direct quantitative assays to establish a comprehensive profile of this compound's in vitro bioactivities.

References

Rosinidin: A Technical Guide on its Role as a Plant Pigment and Bioactive Compound

Abstract: Rosinidin is an O-methylated anthocyanidin, a class of water-soluble flavonoids that impart a range of colors to plants. As a pigment, it is found in the flowers of species such as Catharanthus roseus and Primula rosea.[1] Beyond its chromatic role, this compound is gaining attention within the scientific community for its potential pharmacological activities, including antioxidant and anti-inflammatory effects. This technical guide provides an in-depth overview of this compound, covering its biosynthesis, physicochemical properties, and its role as a plant pigment. It details experimental protocols for its extraction, identification, and functional assessment and summarizes key quantitative data. Furthermore, this document illustrates the core biochemical pathways and experimental workflows relevant to this compound research, making it a valuable resource for researchers in plant science, pharmacology, and drug development.

Chemical and Physical Properties of this compound

This compound is a specific type of anthocyanidin (the aglycone form of anthocyanins) characterized by methoxy groups (-OCH₃) at the 3' and 7' positions and hydroxyl groups (-OH) at the 4' and 5 positions on its core flavylium cation structure.[2] It is structurally derived from cyanidin. This unique substitution pattern governs its chemical reactivity, stability, and color expression.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromenylium-3,5-diol | [2][3] |

| CAS Number | 4092-64-2 | [4] |

| Molecular Formula | C₁₇H₁₅O₆⁺ (cation) | [3] |

| Molecular Weight | 315.30 g/mol (cation) | [3] |

| Canonical SMILES | COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C=C3)O)OC)O)O | [4] |

| InChIKey | GNONHFYAESLOCB-UHFFFAOYSA-O | [4] |

This compound's Role as a Plant Pigment

Biosynthesis

This compound is synthesized via the highly conserved anthocyanin biosynthesis pathway, which is a branch of the general flavonoid pathway.[5][6] The process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce naringenin, a key intermediate. Naringenin is then converted to dihydroflavonols, which are the precursors to all anthocyanidins.

The synthesis of this compound specifically involves the methylation of cyanidin or its precursors. This methylation step is a critical modification that diversifies the color and stability of the final pigment. The entire pathway is regulated by a complex of transcription factors known as the MBW complex (MYB-bHLH-WD40), which controls the expression of the structural genes encoding the biosynthetic enzymes.[6][7]

Factors Affecting Color and Stability

Like all anthocyanins, the color and stability of this compound are highly dependent on environmental factors.

-

pH: this compound's structure and, consequently, its color, change dramatically with pH.[8] In strongly acidic conditions (pH < 3), it exists predominantly as the stable, colored flavylium cation. As the pH increases towards neutral, it undergoes hydration to form a colorless carbinol pseudobase and eventually a yellow chalcone.[9][10] This property makes anthocyanins natural pH indicators.

-

Temperature: High temperatures accelerate the degradation of anthocyanins, including this compound.[5] Thermal degradation typically follows first-order kinetics and involves the hydrolytic opening of the pyran ring, leading to a loss of color.[9][11]

-

Light and Oxygen: Exposure to light and oxygen can also promote the degradation of the pigment structure.

-

Co-pigmentation: The presence of other molecules, such as other flavonoids, phenolic acids, or metal ions, can form complexes with this compound. This co-pigmentation can lead to a bathochromic shift (deepening of color) and an increase in pigment stability.

Bioactivity and Potential Therapeutic Applications

This compound exhibits several biological activities that make it a compound of interest for drug development.

Antioxidant Activity

This compound's flavonoid structure, with its multiple hydroxyl groups, confers potent free-radical scavenging abilities. It can neutralize reactive oxygen species (ROS), thereby reducing oxidative stress, which is implicated in numerous chronic diseases. Studies on various flavonoids demonstrate strong activity in standard antioxidant assays.[1]

Anti-inflammatory Effects

Chronic inflammation is a key factor in many diseases. Research indicates that this compound can exert anti-inflammatory effects by modulating key signaling pathways. Specifically, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12] These pathways control the expression of pro-inflammatory cytokines like TNF-α and various interleukins. By suppressing their activation, this compound can reduce the inflammatory response.[12][13]

References

- 1. mdpi.com [mdpi.com]

- 2. Molar absorptivity and color characteristics of acylated and non-acylated pelargonidin-based anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anthocyanin - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. Impact of molar absorbance on anthocyanin content of the foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]

Rosinidin: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Rosinidin, focusing on its physicochemical properties, biological activity, and relevant experimental methodologies.

Core Compound Data

This compound is a naturally occurring anthocyanidin, a type of flavonoid, found in various plants.[1][2] It is recognized for its antioxidant and anti-inflammatory properties.[1][2] The fundamental physicochemical properties of this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 4092-64-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₇H₁₅O₆⁺ (Cation) | [3][6] |

| C₁₇H₁₅ClO₆ (Chloride Salt) | [2][4] | |

| Molecular Weight | 315.30 g/mol (Cation) | [3][6] |

| 350.75 g/mol (Chloride Salt) | [1][2] | |

| IUPAC Name | 2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromenylium-3,5-diol | [3] |

Biological Activity and Signaling Pathways

This compound has demonstrated significant potential in preclinical studies, primarily through its antioxidant and anti-inflammatory mechanisms. These activities suggest its therapeutic potential in conditions such as neurodegenerative diseases and diabetes.

Anti-inflammatory and Neuroprotective Signaling

This compound has been shown to modulate key signaling pathways involved in inflammation and cellular defense. A prominent mechanism is the inhibition of the NF-κB (Nuclear Factor kappa B) pathway and the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[3][7]

-

NF-κB Inhibition: In inflammatory conditions, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][8] this compound has been observed to suppress the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[3][8]

-

Nrf2 Activation: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. When activated, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant enzymes. This compound has been shown to activate this pathway, enhancing the cellular antioxidant response.[3]

The interplay of these pathways is crucial in the neuroprotective effects of this compound observed in models of Parkinson's disease.[3] By mitigating neuroinflammation and oxidative stress, this compound helps protect neurons from damage.[3][7]

References

- 1. This compound Flavonoid Ameliorates Hyperglycemia, Lipid Pathways and Proinflammatory Cytokines in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 4092-64-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound inhibits NF-κB/ Nrf2/caspase-3 expression and restores neurotransmitter levels in rotenone-activated Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 4092-64-2 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound inhibits NF-κB/ Nrf2/caspase-3 expression and restores neurotransmitter levels in rotenone-activated Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Rosinidin: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosinidin, a naturally occurring anthocyanidin, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic applications, focusing on its anti-diabetic, neuroprotective, anti-inflammatory, and antioxidant properties. This document summarizes key quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts. While extensive in vivo data exists, this guide also highlights the current gaps in in vitro quantitative metrics and suggests avenues for future investigation.

Introduction

This compound is an O-methylated anthocyanidin pigment found in various flowering plants, such as Catharanthus roseus and Primula rosea.[1] Structurally, it is a derivative of cyanidin. Like other anthocyanins, this compound exhibits potent antioxidant and anti-inflammatory properties which are foundational to its observed therapeutic effects.[1][2] Preclinical studies have demonstrated its potential in mitigating a range of pathological conditions, including diabetes mellitus, neurodegenerative diseases, and inflammatory disorders. This guide aims to consolidate the existing scientific knowledge on this compound to serve as a valuable resource for the scientific community.

Therapeutic Applications and Mechanisms of Action

Anti-Diabetic Effects

This compound has shown significant promise in the management of diabetes and its complications. In vivo studies have demonstrated its ability to ameliorate hyperglycemia, improve lipid profiles, and protect pancreatic β-cells.[1]

Mechanism of Action: The anti-diabetic effects of this compound are believed to be mediated through multiple mechanisms, including:

-

Reduction of Pro-inflammatory Cytokines: this compound treatment has been shown to significantly decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in diabetic animal models.[1]

-

Modulation of Lipid Metabolism: It favorably alters lipid profiles by affecting lipid metabolic pathways.[1]

-

Antioxidant Activity: By scavenging free radicals and boosting endogenous antioxidant defenses, this compound protects pancreatic β-cells from oxidative stress-induced damage.[1]

Neuroprotective Effects

This compound exhibits neuroprotective properties, suggesting its potential in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2][3]

Mechanism of Action: The neuroprotective effects of this compound are linked to its ability to:

-

Inhibit Neuroinflammation: this compound can suppress the activation of microglia and the subsequent release of pro-inflammatory mediators in the brain.[2]

-

Activate the Nrf2 Pathway: It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[2]

-

Inhibit NF-κB Signaling: this compound can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammation.[2]

-

Reduce Oxidative Stress: Its antioxidant properties help to mitigate neuronal damage caused by reactive oxygen species (ROS).[2]

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant activities of this compound are central to its therapeutic potential across various disease models.

Mechanism of Action:

-

NF-κB Inhibition: this compound's anti-inflammatory effects are largely attributed to its ability to inhibit the NF-κB signaling pathway, thereby downregulating the expression of pro-inflammatory genes.[2]

-

Nrf2 Activation: Its antioxidant effects are mediated, in part, through the activation of the Nrf2 pathway, which leads to the upregulation of antioxidant enzymes.[2]

-

Direct Radical Scavenging: As a flavonoid, this compound can directly scavenge free radicals.

Quantitative Data

The following tables summarize the quantitative data from preclinical studies on this compound.

Table 1: In Vivo Anti-Diabetic Effects of this compound in Streptozotocin-Induced Diabetic Rats [1]

| Parameter | Diabetic Control | This compound (10 mg/kg) | This compound (20 mg/kg) |

| Blood Glucose (mg/dL) | Increased | Significantly Decreased | Significantly Decreased |

| Serum Insulin (µU/mL) | Decreased | Significantly Increased | Significantly Increased |

| TNF-α (pg/mL) | Increased | Significantly Decreased | Significantly Decreased |

| IL-1β (pg/mL) | Increased | Significantly Decreased | Significantly Decreased |

| IL-6 (pg/mL) | Increased | Significantly Decreased | Significantly Decreased |

| MDA (nmol/mg protein) | Increased | Significantly Decreased | Significantly Decreased |

| SOD (U/mg protein) | Decreased | Significantly Increased | Significantly Increased |

| CAT (U/mg protein) | Decreased | Significantly Increased | Significantly Increased |

Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of Parkinson's Disease [2]

| Parameter | Disease Control | This compound (10 mg/kg) | This compound (20 mg/kg) |

| TNF-α | Elevated | Downregulated | Downregulated |

| IL-1β | Elevated | Downregulated | Downregulated |

| IL-6 | Elevated | Downregulated | Downregulated |

| NF-κB | Elevated | Downregulated | Downregulated |

| Nrf2 | Decreased | Upregulated | Upregulated |

| Caspase-3 | Elevated | Downregulated | Downregulated |

| MDA | Elevated | Reduced | Reduced |

| GSH | Depleted | Restored | Restored |

| SOD | Reduced | Restored | Restored |

| CAT | Reduced | Restored | Restored |

Experimental Protocols

In Vivo Anti-Diabetic Study in Rats[1]

-

Animal Model: Streptozotocin (STZ)-induced diabetic rats.

-

Groups:

-

Normal Control

-

Diabetic Control (STZ-induced)

-

Diabetic + this compound (10 mg/kg, p.o.)

-

Diabetic + this compound (20 mg/kg, p.o.)

-

-

Treatment Duration: 30 days.

-

Biochemical Analysis:

-

Blood glucose and serum insulin levels were measured.

-

Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) were quantified using ELISA kits.

-

Oxidative stress markers (MDA, SOD, CAT) were assessed in tissue homogenates.

-

In Vivo Neuroprotective Study in Rats[2]

-

Animal Model: Rotenone-induced Parkinson's disease model in rats.

-

Groups:

-

Control

-

Disease Control (Rotenone-induced)

-

Rotenone + this compound (10 mg/kg)

-

Rotenone + this compound (20 mg/kg)

-

-

Treatment Duration: 28 days.

-

Biochemical Analysis:

-

Levels of neuroinflammatory cytokines (TNF-α, IL-1β, IL-6) and transcription factors (NF-κB, Nrf2) were determined by ELISA.

-

Apoptotic marker (Caspase-3) was measured.

-

Oxidative stress markers (MDA, GSH, SOD, CAT) were quantified.

-

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action in Inflammation

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

This compound's Proposed Mechanism of Antioxidant Action

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

General Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: A generalized workflow for determining the IC50 of this compound in cancer cell lines.

Future Directions and Conclusion

The existing preclinical data strongly support the therapeutic potential of this compound in a variety of diseases, primarily driven by its anti-inflammatory and antioxidant properties. However, to advance this compound towards clinical applications, further research is imperative. Key areas for future investigation include:

-

In Vitro Quantitative Studies: There is a pressing need for studies determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and its half-maximal effective concentration (EC50) for antioxidant and anti-inflammatory activities in relevant cell-based assays.

-

Enzyme Inhibition Kinetics: Detailed kinetic studies are required to understand how this compound interacts with key enzymatic targets.

-

Pharmacokinetics and Bioavailability: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential to determine its bioavailability and optimal dosing strategies.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human subjects.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Rosinidin from Primula rosea Flowers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Primula rosea, commonly known as the rosy primrose, is a flowering plant native to the Himalayas.[1] Its vibrant pink flowers are a source of the anthocyanidin known as rosinidin.[1] Anthocyanins are a class of water-soluble flavonoids responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables.[2][3] These pigments are of significant interest to the pharmaceutical and food industries due to their antioxidant properties and potential health benefits.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from the flowers of Primula rosea. The methodology is based on established techniques for anthocyanin extraction from plant tissues, primarily utilizing acidified solvent extraction followed by solid-phase extraction for purification.[2][4][5]

Experimental Protocols

1. Materials and Reagents

-

Fresh or lyophilized Primula rosea flowers

-

Methanol (HPLC grade)

-

Ethanol (HPLC grade)

-

Hydrochloric acid (HCl) or Formic acid (FA)

-

Distilled or deionized water

-

Ethyl acetate

-

C18 Solid-Phase Extraction (SPE) cartridges

-

Liquid nitrogen

-

Mortar and pestle or a laboratory blender

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

pH meter

-

Glassware (beakers, flasks, graduated cylinders)

-

Filter paper or vacuum filtration system

2. This compound Extraction Protocol

This protocol outlines the solid-liquid extraction of this compound from Primula rosea flowers. The use of an acidified solvent is crucial for the stability of the flavylium cation form of anthocyanins.[3][6]

2.1. Sample Preparation:

-

Harvest fresh Primula rosea flowers and either process immediately or freeze-dry (lyophilize) for later use. Fresh samples should be processed quickly to maintain the integrity of the anthocyanins.[3]

-

For fresh flowers, weigh a desired amount (e.g., 10 g). For dried flowers, a smaller amount (e.g., 1 g) can be used.

-

If using fresh flowers, flash-freeze them with liquid nitrogen.

-

Grind the frozen or dried flower petals into a fine powder using a mortar and pestle or a laboratory blender. Reducing the particle size increases the surface area for extraction.[3]

2.2. Extraction Procedure:

-

Prepare the extraction solvent: Acidified methanol (e.g., 0.1% HCl in methanol, v/v) or acidified ethanol are commonly used.[3][6] Organic acids like formic acid can be used as an alternative to strong acids to prevent the degradation of acylated anthocyanins.[7][8]

-

Transfer the powdered flower material to a flask.

-

Add the extraction solvent at a specific solid-to-liquid ratio. A common starting point is a 1:10 to 1:25 ratio (e.g., 1 g of powder in 10-25 mL of solvent).[5][9]

-

Macerate the mixture by stirring or shaking for a recommended duration. Extraction can be performed at room temperature or slightly elevated temperatures (e.g., 40-50°C) for a period ranging from 1 to 24 hours.[7][10] For a starting point, macerate for 2 hours at room temperature in the dark to prevent photodegradation.

-

Separate the extract from the solid residue by centrifugation (e.g., 4000 x g for 15-20 minutes) or vacuum filtration.[7]

-

Collect the supernatant (the extract). The extraction process can be repeated on the solid residue to maximize the yield.

-

Combine the supernatants from all extractions.

-

Concentrate the crude extract using a rotary evaporator at a temperature below 40°C to remove the solvent.

3. This compound Purification Protocol

Solid-phase extraction (SPE) is a widely used technique for purifying and concentrating anthocyanins from crude extracts by removing sugars, organic acids, and other phenolic compounds.[1][4][11]

3.1. SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge by passing methanol through it, followed by distilled water.[4]

3.2. Sample Loading and Washing:

-

Dissolve the concentrated crude extract in a small volume of acidified water (e.g., pH 2).

-

Load the dissolved extract onto the conditioned C18 SPE cartridge. The non-polar anthocyanins will be retained on the stationary phase, while polar impurities like sugars will pass through.[1]

-

Wash the cartridge with acidified water to remove any remaining polar impurities.

-

A subsequent wash with a solvent like ethyl acetate can be performed to remove less polar, non-anthocyanin phenolic compounds.[1]

3.3. Elution:

-

Elute the retained this compound from the cartridge using acidified methanol (e.g., methanol with 0.1% HCl).[4]

-

Collect the eluate containing the purified this compound.

-

The purified extract can be dried under a stream of nitrogen or by using a rotary evaporator.

-

Store the purified this compound at low temperatures (e.g., -20°C) in the dark to prevent degradation.

Data Presentation

The following table summarizes key parameters for the extraction and purification of this compound, derived from general anthocyanin extraction protocols. Researchers should optimize these parameters for Primula rosea specifically.

| Parameter | Extraction | Purification (SPE) | Reference |

| Solvent | Acidified Methanol or Ethanol (e.g., with 0.1% HCl or Formic Acid) | Acidified Methanol for elution | [3][6] |

| Solid-to-Liquid Ratio | 1:10 to 1:25 (w/v) | - | [5][9] |

| Temperature | Room Temperature to 50°C | Room Temperature | [7][10] |

| Duration | 1 - 24 hours | - | [7] |

| Purification Sorbent | - | C18 | [1][4] |

| Washing Solvents | - | Acidified Water, Ethyl Acetate | [1] |

Visualizations

Caption: Experimental workflow for the extraction and purification of this compound.

Caption: Simplified hypothetical pathway for anthocyanin biosynthesis.

References

- 1. journals.usamvcluj.ro [journals.usamvcluj.ro]

- 2. nms.unl.pt [nms.unl.pt]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Procedures for Extraction of Anthocyanins from Different Food | Encyclopedia MDPI [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

- 10. ars.usda.gov [ars.usda.gov]

- 11. researchgate.net [researchgate.net]

Application Note: Quantification of Rosinidin using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Introduction

Rosinidin is an O-methylated anthocyanidin, a type of natural pigment belonging to the flavonoid family. It contributes to the color of various flowers and fruits. The quantification of this compound is crucial for quality control in the food and beverage industry, standardization of herbal products, and for research in phytochemistry and drug development. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a robust, specific, and sensitive method for the analysis of anthocyanins like this compound.[1][2] This application note provides a detailed protocol for the extraction and quantification of this compound from a sample matrix.

Principle

The method involves the extraction of this compound from the sample matrix using an acidified solvent to ensure its stability in the flavylium cation form.[3] The extract is then clarified and injected into a reverse-phase HPLC system. Separation is achieved on a C18 column with a gradient elution of an acidified aqueous mobile phase and an organic modifier. The Diode-Array Detector (DAD) monitors the eluent at 520 nm, the characteristic wavelength for anthocyanin detection, allowing for selective quantification.[2]

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (analytical grade)

-

Sample containing this compound (e.g., plant material, fruit extract)

-

Syringe filters (0.45 µm, PTFE or nylon)

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acidified methanol (0.1% formic acid) in a volumetric flask. This solution should be stored in the dark at 4°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase A to obtain concentrations ranging from 0.5 to 50 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from solid matrix, e.g., plant material)

-

Grinding: If the sample is solid, grind it to a fine powder.

-

Extraction: Accurately weigh approximately 1 g of the powdered sample into a centrifuge tube. Add 10 mL of acidified methanol (methanol with 1% formic acid, v/v).

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure thorough extraction.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

For liquid samples, filtration through a 0.45 µm syringe filter may be sufficient.

HPLC-DAD Chromatographic Conditions

-

Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 5% Formic Acid in Water.

-

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 35°C.

-

Detection Wavelength: 520 nm.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 79 21 35 60 40 40 95 5 | 45 | 95 | 5 |

Data Presentation

Quantitative Data Summary

The following table summarizes the expected performance parameters of the HPLC-DAD method for this compound quantification. This data is illustrative and should be confirmed during in-house method validation.

| Parameter | Result |

| Retention Time (tR) | To be determined with standard |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 2% (Intra-day), < 5% (Inter-day) |

| Accuracy (% Recovery) | 95 - 105% |

Calibration Curve

A typical calibration curve for this compound is constructed by plotting the peak area against the concentration of the working standard solutions.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 0.5 | 15000 |

| 1.0 | 30000 |

| 5.0 | 150000 |

| 10.0 | 300000 |

| 25.0 | 750000 |

| 50.0 | 1500000 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound quantification by HPLC-DAD.

Logical Relationship of Method Validation Parameters

Caption: Key parameters for HPLC method validation.

References

- 1. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: LC-MS/MS Analysis of Rosinidin and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosinidin is an O-methylated anthocyanidin, a type of flavonoid pigment found in various plants, including Catharanthus roseus and Primula rosea.[1] Emerging research has highlighted its potential therapeutic properties, including anti-diabetic, anti-inflammatory, and nephroprotective effects.[1][2] Notably, studies have suggested that this compound may ameliorate hyperglycemia by modulating the insulin signaling pathway, making it a compound of interest for drug development in the context of metabolic diseases.[3]

This application note provides a comprehensive guide for the analysis of this compound and its potential metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a starting point for researchers and may require further optimization based on the specific instrumentation and biological matrix used.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma/Serum)

A generic solid-phase extraction (SPE) method is recommended for the extraction of this compound and its metabolites from plasma or serum. This method aims to remove proteins and other interfering substances.

Materials:

-

SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

Protocol:

-

Pre-treatment: Acidify the plasma/serum sample (e.g., 500 µL) with formic acid to a final concentration of 1-2% to improve the stability of anthocyanins.

-

Protein Precipitation (Optional but Recommended): Add an equal volume of cold acetonitrile or methanol to the acidified plasma, vortex thoroughly, and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins. Collect the supernatant.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by washing with one column volume of methanol followed by one column volume of water with 0.1% formic acid.

-

Sample Loading: Load the pre-treated sample (supernatant from protein precipitation or acidified plasma) onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with one to two column volumes of water containing 0.1% formic acid to remove salts and other polar impurities. A second wash with a low percentage of organic solvent (e.g., 5% methanol in water with 0.1% formic acid) can be performed to remove less polar interferences.

-

Elution: Elute this compound and its metabolites from the cartridge with an appropriate volume of methanol or acetonitrile, preferably containing 0.1% formic acid.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Optimization will be necessary for specific instruments and columns.

Liquid Chromatography (LC) Parameters:

-

Column: A reversed-phase C18 column with a particle size of less than 3 µm is recommended for good separation of anthocyanins and their metabolites.

-

Mobile Phase A: Water with 0.1% to 1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% to 1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), gradually increasing to a high percentage (e.g., 95%) over 15-20 minutes to elute compounds with increasing hydrophobicity. A re-equilibration step at the initial conditions is crucial for reproducibility.

-

Flow Rate: Dependent on the column internal diameter (e.g., 0.2-0.5 mL/min for a 2.1 mm ID column).

-

Column Temperature: 30-40 °C to ensure reproducible retention times.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for anthocyanins as they are often positively charged.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Collision Energy (CE): This parameter needs to be optimized for each MRM transition to achieve the highest signal intensity for the product ion.

-

Other Parameters: Optimization of other source parameters such as capillary voltage, source temperature, and gas flows is essential for achieving optimal sensitivity.

Data Presentation

The following tables are templates for summarizing the quantitative data for this compound and its potential metabolites. The specific values for retention time (RT), precursor ion (Q1), product ion (Q2), and collision energy (CE) need to be determined through experimental optimization.

Table 1: Optimized MRM Parameters for this compound and its Metabolites

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | To be determined | [M+H]⁺ = 315.1 | To be determined | To be optimized |

| This compound Glucuronide | To be determined | [M+H]⁺ = 491.1 | To be determined | To be optimized |

| This compound Sulfate | To be determined | [M+H]⁺ = 395.1 | To be determined | To be optimized |

| Methyl-Rosinidin | To be determined | [M+H]⁺ = 329.1 | To be determined | To be optimized |

Table 2: Example Calibration Curve and Linearity Data

| Analyte | Calibration Range (ng/mL) | R² |

| This compound | 1 - 1000 | >0.99 |

| This compound Glucuronide | 1 - 1000 | >0.99 |

Table 3: Example Precision and Accuracy Data

| Analyte | QC Level (ng/mL) | Precision (%RSD) | Accuracy (%) |

| This compound | Low (5) | <15 | 85-115 |

| Mid (50) | <15 | 85-115 | |

| High (500) | <15 | 85-115 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound and its metabolites from a biological sample.

Metabolic Pathway of this compound

The metabolism of flavonoids like this compound in the body typically involves Phase I (e.g., methylation) and Phase II (e.g., glucuronidation, sulfation) reactions, primarily in the liver and intestines.

This compound and the Insulin Signaling Pathway

This compound is suggested to exert its anti-diabetic effects by positively modulating the insulin signaling pathway, leading to increased glucose uptake in cells. A key pathway involved is the PI3K/Akt pathway, which promotes the translocation of the glucose transporter GLUT4 to the cell membrane.

Conclusion